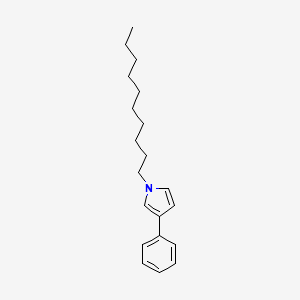
2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)- is an organic compound with a complex structure that includes both methoxymethoxy and phenoxyphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)- typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where a suitable starting material undergoes substitution to introduce the methoxymethoxy and phenoxyphenoxy groups. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can participate in substitution reactions, where nucleophiles replace the existing groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxypropan-2-ol: A compound with a similar structure but lacking the methoxymethoxy group.
2-Propanol, 1-(4-phenoxyphenoxy)-, methylcarbamate: Another related compound with a different functional group.
Uniqueness
2-Propanol, 1-(methoxymethoxy)-3-(4-phenoxyphenoxy)- is unique due to the presence of both methoxymethoxy and phenoxyphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
823221-77-8 |
|---|---|
Molekularformel |
C17H20O5 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-(methoxymethoxy)-3-(4-phenoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O5/c1-19-13-20-11-14(18)12-21-15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3 |
InChI-Schlüssel |
FBAAJNSLHLUWJR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)



![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)


oxophosphanium](/img/structure/B14208320.png)


![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)

